molecular formula C9H8ClN5O B7460453 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide

2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide

Cat. No.: B7460453
M. Wt: 237.64 g/mol
InChI Key: BIYLAEUEJYXGDX-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide is a chemical compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, particularly due to their biological activities and ability to form stable complexes with metals .

Preparation Methods

The synthesis of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide typically involves the reaction of 3-(2H-tetrazol-5-yl)aniline with chloroacetyl chloride. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and improve yield .

Chemical Reactions Analysis

2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide largely depends on its derivatives and their specific targets. Generally, the tetrazole ring can interact with biological targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide can be compared with other tetrazole-containing compounds such as:

These compounds share the tetrazole ring but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5O/c10-5-8(16)11-7-3-1-2-6(4-7)9-12-14-15-13-9/h1-4H,5H2,(H,11,16)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYLAEUEJYXGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCl)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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